molecular formula C17H25ClO4S B6038651 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate

2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate

Cat. No. B6038651
M. Wt: 360.9 g/mol
InChI Key: ILIHZHVHYIMAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the sulfoximine family and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In addition to its antimicrobial and antitumor activities, this compound has also been found to exhibit significant antioxidant activity. Furthermore, this compound has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate in lab experiments is its potent antimicrobial and antitumor activities. This makes it a valuable compound for studying the mechanisms of action of antimicrobial and antitumor agents. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its antimicrobial and antitumor activities. Furthermore, additional studies could be conducted to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been achieved using various methods. One of the most commonly used methods is the reaction between 4-chlorobenzoic acid and 2-(butylsulfinyl)ethylamine, followed by the reaction of the resulting intermediate with isopropoxymethyl chloride. Other methods include the reaction of 4-chlorobenzoic acid with 2-(butylsulfinyl)ethyl isocyanate or the reaction of 4-chlorobenzoic acid with 2-(butylsulfinyl)ethylamine and formaldehyde, followed by the reaction with isopropyl alcohol.

Scientific Research Applications

2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, this compound has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(1-butylsulfinyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClO4S/c1-4-5-10-23(20)12-16(11-21-13(2)3)22-17(19)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIHZHVHYIMAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(COC(C)C)OC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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